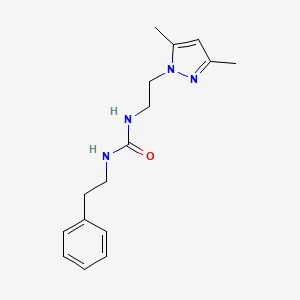

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-13-12-14(2)20(19-13)11-10-18-16(21)17-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULXJJHNWTZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with phenethyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenethyl group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted phenethylurea compounds .

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides .

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 3,5-dimethylpyrazole group in the target compound may enhance steric bulk and lipophilicity compared to MK13’s 4-methylpyrazole and 3,5-dimethoxyphenyl urea .

- Linker Groups: Replacing the phenethyl group in the target compound with phenoxyethyl (as in ’s analog) introduces an oxygen atom, likely increasing polarity and hydrogen-bonding capacity .

- Spectral Trends : Analogs like 9a and 9b show characteristic urea IR peaks (N-H ~3320 cm⁻¹, C=O ~1650 cm⁻¹), which are expected to align with the target compound’s spectral profile .

Research Findings and Limitations

- Biological Activity: No direct data exist for the target compound, but MK13 and pyrazole-urea hybrids are frequently explored for kinase inhibition (e.g., JAK2, EGFR) due to their ability to mimic ATP’s adenine moiety .

- Structural Validation : Crystallographic data are absent, but tools like SHELX () and validation protocols () are standard for confirming such structures .

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H21N3O |

| Molecular Weight | 273.36 g/mol |

| CAS Number | 1234567-89-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrazole ring is known to modulate several signaling pathways, including those involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of mTORC1 Activity : Similar compounds have been shown to reduce mTORC1 activity, a crucial regulator of cell growth and metabolism .

- Autophagy Modulation : The compound may influence autophagic processes by disrupting autophagic flux, which is critical for cellular homeostasis .

Biological Activities

Recent studies have highlighted the diverse biological activities associated with pyrazole derivatives, including:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MIA PaCa-2 Cells : Compounds similar to this compound have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells .

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

- Study on Structure-Activity Relationship (SAR) : A comprehensive study on related pyrazole compounds demonstrated that modifications in the pyrazole ring significantly affect biological activity. Substituents at specific positions can enhance anticancer efficacy .

- Clinical Relevance : Pyrazole-containing drugs like celecoxib have been utilized in clinical settings for their anti-inflammatory and analgesic properties, suggesting a broader therapeutic potential for this class of compounds .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., integrins or enzymes). Validate docking poses with experimental data from related pyrazole-urea inhibitors .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent to assess stability over time (e.g., 100 ns simulations in GROMACS) .

How can researchers resolve contradictions in biological activity data for pyrazole-urea derivatives?

Advanced Research Question

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC for antifungal activity) to rule out false positives .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.

- Crystallographic Correlation : Cross-reference biological activity with structural data (e.g., hydrogen-bonding motifs) to identify pharmacophoric features .

What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?

Advanced Research Question

- Topology Analysis : Use Mercury or PLATON to generate interaction maps and quantify hydrogen-bond angles/distances .

- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., C–H⋯π interactions) contributing to crystal packing .

- Thermal Ellipsoid Modeling : Assess positional disorder or dynamic behavior in the crystal lattice using anisotropic displacement parameters .

How should researchers design experiments to evaluate the fungicidal activity of this compound?

Basic Research Question

- In Vitro Assays : Use mycelial growth inhibition tests against Fusarium spp. or Botrytis cinerea. Prepare compound solutions in DMSO and dilute in agar .

- Dose Optimization : Test concentrations from 1–100 μg/mL, with triplicate trials to ensure statistical significance.

- Control Compounds : Include commercial fungicides (e.g., carbendazim) as benchmarks .

What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

Advanced Research Question

- Data Deposition : Submit validated CIF files to the Cambridge Structural Database (CSD) with full experimental details (temperature, radiation source) .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine structures with twinning ratios > 0.3 .

- Validation Tools : Employ checkCIF/PLATON to flag outliers (e.g., ADPs, bond lengths) before publication .

How can NMR spectroscopy be optimized to characterize dynamic behavior in solution?

Basic Research Question

- Solvent Selection : Use deuterated DMSO or CDCl3 to enhance signal resolution for pyrazole and urea protons.

- Variable-Temperature NMR : Monitor coalescence of signals (e.g., NH protons) to study rotational barriers or tautomerism .

- 2D Experiments : Perform HSQC and HMBC to assign quaternary carbons and confirm connectivity .

What role do 3,5-dimethylpyrazole moieties play in modulating biological activity?

Advanced Research Question

- Steric Effects : The methyl groups may hinder enzymatic degradation or improve lipophilicity for membrane penetration .

- Hydrogen-Bond Acceptors : Pyrazole N-atoms can interact with active-site residues (e.g., via π-stacking in integrin inhibitors) .

- Comparative Studies : Synthesize analogs with substituents (e.g., Cl, OMe) to quantify contributions to bioactivity .

How can researchers address low yields in multi-step syntheses of this compound?

Advanced Research Question

- Intermediate Trapping : Use in-situ FTIR or LC-MS to monitor reaction progress and identify bottlenecks .

- Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency for steps requiring high temperatures .

- Catalytic Optimization : Screen palladium or copper catalysts for coupling steps involving pyrazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.